2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide”, there are related compounds that have been synthesized using similar functional groups. For instance, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H16IN3 . The average mass is 130.211 Da and the monoisotopic mass is 130.133881 Da .
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Research has indicated the potential of certain compounds related to "2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide" in the development of amyloid imaging ligands. These ligands are crucial for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. Notably, compounds such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others have been studied for their ability to differentiate between Alzheimer's disease patients and healthy controls through PET imaging, showcasing the breakthroughs in early detection and evaluation of antiamyloid therapies (A. Nordberg, 2007).
Methylene Blue—Fluorescent Properties and Future Use
Methylene blue, which shares similar functionalities with the query compound, is reviewed for its role across various scientific applications. Its fluorescent properties have been harnessed for intraoperative fluorescent imaging, demonstrating significant potential alongside challenges in specific surgical techniques. This review underlines the versatile applications of methylene blue, from clinical practices to its emerging role as a fluorophore in surgical settings, indicating a broad spectrum of research beyond traditional uses (Tomasz Cwalinski et al., 2020).
Chemical Alternatives for Crop Production
Research into alternatives for methyl bromide in vegetable crop production highlights the investigation of compounds with similar chemical functionalities for their potential in controlling soil-borne diseases, nematodes, and weeds. This research is critical in finding sustainable and effective alternatives to ozone-depleting substances used in agriculture, reflecting the broader applicability of related chemical compounds in environmental and agricultural science (B. Santos & J. Gilreath, 2006).
Adsorption of Methylene Blue on Low-Cost Adsorbents
The study of methylene blue's adsorption on various low-cost adsorbents provides insights into environmental engineering and pollution mitigation strategies. This research reviews the efficiency of agricultural wastes, industrial solid wastes, biomass, clays, minerals, and zeolites in removing methylene blue from solutions, demonstrating the compound's relevance in environmental cleanup and waste water treatment processes (M. Rafatullah et al., 2010).
Mechanism of Action
Mode of Action
The compound 2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide, also known as the Corey-Chaykovsky Reagent, is used in the Corey-Chaykovsky Reaction . This reaction involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the Corey-Chaykovsky Reaction . This reaction is used for the synthesis of epoxides, aziridines, and cyclopropanes . The downstream effects of these reactions depend on the specific substrates and conditions used.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of epoxides, aziridines, and cyclopropanes . These compounds have various applications in organic synthesis and medicinal chemistry.
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
[(E)-dimethylaminomethylideneamino]-trimethylazanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N3.HI/c1-8(2)6-7-9(3,4)5;/h6H,1-5H3;1H/q+1;/p-1/b7-6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXKRCGRSNUFMB-UHDJGPCESA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=N[N+](C)(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/[N+](C)(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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